Flecainide

Catalog No.
S528058
CAS No.
54143-55-4
M.F
C17H20F6N2O3
M. Wt
414.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flecainide

CAS Number

54143-55-4

Product Name

Flecainide

IUPAC Name

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Molecular Formula

C17H20F6N2O3

Molecular Weight

414.34 g/mol

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)

InChI Key

DJBNUMBKLMJRSA-UHFFFAOYSA-N

SMILES

Array

solubility

3.24e-02 g/L

Synonyms

Apocard, Flécaïne, Flecadura, Flecainid Isis, Flecainid-Isis, Flecainide, Flecainide Acetate, Flecainide Monoacetate, Flecainide Monoacetate, (+-)-Isomer, Flecainide Monoacetate, (R)-Isomer, Flecainide Monoacetate, (S)-Isomer, Flecainide, (R)-Isomer, Flecainide, (S)-Isomer, Flecainide, 5-HO-N-(6-oxo)-Derivative, Flecainide, 5-HO-N-(6-oxo)-Derivative, (+-)-Isomer, Flecatab, R818, Tambocor

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

The exact mass of the compound Flecainide is 414.1378 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 48.4 mg/ml at 37 °c (acetate form)3.24e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719273. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Flecainide (CAS 54143-55-4) is a Class Ic antiarrhythmic agent and a highly utilized reference standard in cardiac electrophysiology, characterized by its dual mechanism: use-dependent blockade of the cardiac sodium channel (Nav1.5) and open-state inhibition of the ryanodine receptor 2 (RyR2) . For procurement professionals and assay developers, the free base form is typically sourced for DMSO-based high-throughput screening libraries, whereas its acetate salt (CAS 54143-56-5) is required for direct aqueous perfusion. Its specific fluorinated structural motifs ensure predictable membrane partitioning during in vitro assays. By providing a quantified, dual-target pharmacological profile, Flecainide serves as a critical baseline material for validating automated patch-clamp platforms and modeling catecholaminergic polymorphic ventricular tachycardia (CPVT) [1].

Substituting Flecainide with other Class I sodium channel blockers or closely related analogs fundamentally alters assay parameters due to divergent binding kinetics and off-target receptor interactions. Class Ib agents, such as lidocaine, exhibit rapid dissociation kinetics that fail to model the profound use-dependent block required at high depolarization frequencies, and they completely lack RyR2 inhibitory activity [1]. Similarly, while propafenone shares the Class Ic designation and exhibits RyR2 activity, it is typically supplied as a racemic mixture where the S-enantiomer introduces confounding beta-adrenergic receptor blockade [2]. Consequently, laboratories attempting to substitute Flecainide with these alternatives will record false negatives in RyR2-mediated calcium wave suppression assays and skewed baseline metrics in Nav1.5 kinetic studies.

Nav1.5 Dissociation Kinetics: Flecainide vs. Lidocaine

Flecainide demonstrates a slow dissociation profile from the Nav1.5 receptor, a defining characteristic of Class Ic agents, which contrasts sharply with Class Ib agents [1]. In automated patch-clamp assays utilizing high-frequency depolarization trains, Flecainide maintains prolonged channel blockade, whereas lidocaine unbinds rapidly between action potentials [1].

Evidence DimensionNav1.5 channel unbinding time constant (Tau)
Target Compound DataFlecainide (Tau > 10 seconds)
Comparator Or BaselineLidocaine (Tau < 0.5 seconds)
Quantified DifferenceFlecainide exhibits a >20-fold slower dissociation rate from the Nav1.5 receptor compared to lidocaine.
ConditionsAutomated patch-clamp, high-frequency depolarization trains

Flecainide's slow dissociation is mandatory for validating use-dependent sodium channel block assays, a capability entirely absent in fast-unbinding Class Ib substitutes.

RyR2-Mediated Calcium Wave Suppression: Flecainide vs. Class Ib/Ia Agents

Flecainide acts as an open-state blocker of RyR2, providing targeted suppression of spontaneous sarcoplasmic reticulum calcium release [1]. In permeabilized ventricular myocyte models, Flecainide effectively suppresses arrhythmogenic calcium waves, whereas standard sodium channel blockers like lidocaine and procainamide show no efficacy at this receptor [1].

Evidence DimensionInhibition of spontaneous sarcoplasmic reticulum Ca2+ release
Target Compound DataFlecainide (IC50 ~16 µM for RyR2 open-state block; suppresses Ca2+ waves)
Comparator Or BaselineLidocaine and Procainamide (0% RyR2 blocking efficacy)
Quantified DifferenceFlecainide provides dual Nav1.5/RyR2 blockade, whereas lidocaine and procainamide completely fail to suppress RyR2-mediated calcium waves at therapeutic concentrations.
ConditionsPermeabilized ventricular myocytes, confocal calcium imaging

Procurement of Flecainide is strictly required for CPVT disease modeling, as standard sodium channel blockers cannot replicate its RyR2-dependent calcium stabilization.

Receptor Specificity: Flecainide vs. Racemic Propafenone

While both Flecainide and propafenone inhibit Nav1.5 and RyR2, commercial propafenone is typically a racemic mixture containing S-propafenone, which possesses moderate beta-adrenergic blocking activity [1]. Flecainide lacks this beta-blocking activity, providing a cleaner pharmacological profile for isolated ion channel studies [1].

Evidence DimensionBeta-adrenergic receptor blocking activity
Target Compound DataFlecainide (Negligible beta-blocking activity)
Comparator Or BaselineS-propafenone in racemic propafenone (Moderate beta-blocking activity)
Quantified DifferenceFlecainide isolates Nav1.5/RyR2 effects, whereas racemic propafenone introduces dose-dependent beta-adrenergic antagonism.
ConditionsIn vitro cardiomyocyte electrophysiology and signal transduction assays

Selecting Flecainide prevents the confounding beta-blocker artifacts inherent to racemic propafenone, ensuring clean data in cardiac safety screening.

Solubility Profile: Flecainide Free Base vs. Acetate Salt

The physical form of Flecainide dictates its compatibility with specific laboratory workflows. The free base (CAS 54143-55-4) is practically insoluble in water but soluble in organic solvents, whereas the acetate salt (CAS 54143-56-5) is highly water-soluble .

Evidence DimensionAqueous solubility for physiological buffer preparation
Target Compound DataFlecainide Free Base CAS 54143-55-4 (Soluble in DMSO up to 50 mM; practically insoluble in water)
Comparator Or BaselineFlecainide Acetate CAS 54143-56-5 (Freely soluble in aqueous buffers)
Quantified DifferenceThe free base requires organic solvent stock preparation, whereas the acetate salt allows direct aqueous dissolution.
ConditionsStandard laboratory buffer preparation at standard temperature and pressure (STP)

Buyers must specify the free base for DMSO-based high-throughput screening libraries, or the acetate salt for direct whole-heart aqueous perfusion systems, to prevent compound precipitation.

Reference Standard for Nav1.5 Use-Dependent Block Assays

Due to its quantified slow dissociation kinetics (Tau > 10 seconds), Flecainide is a primary reference compound for calibrating automated patch-clamp platforms [1]. It is specifically procured to validate assay sensitivity to Class Ic use-dependent sodium channel blockade, ensuring that high-throughput cardiac safety screens accurately detect proarrhythmic liabilities without the rapid unbinding artifacts seen with Class Ib agents.

Pharmacological Tool for CPVT and RyR2 Calcium Wave Studies

Because it combines Nav1.5 inhibition with potent RyR2 open-state blockade, Flecainide is the required pharmacological control in induced pluripotent stem cell-derived cardiomyocyte (iPSC-CM) models of catecholaminergic polymorphic ventricular tachycardia (CPVT) [1]. It allows researchers to suppress arrhythmogenic calcium sparks without introducing the beta-adrenergic confounding effects associated with racemic propafenone.

DMSO-Based Small Molecule Library Integration

The Flecainide free base (CAS 54143-55-4) is specifically selected by procurement teams for integration into DMSO-solubilized small molecule screening libraries . Its stability and 50 mM solubility in DMSO make it highly compatible with standardized acoustic liquid handling workflows in early-stage drug discovery, whereas aqueous-dependent assays would necessitate the procurement of the acetate salt.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

414.13781148 Da

Monoisotopic Mass

414.13781148 Da

Heavy Atom Count

28

LogP

3.78
3.78 (LogP)
4.6

Appearance

Solid powder

Melting Point

228-229

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K94FTS1806

Related CAS

54143-56-5 (monoacetate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

In New Zealand and America, flecainide is indicated to prevent supraventricular arrhythmias and ventricular arrhythmias. In the United States, it is also indicated to prevent paroxysmal atrial fibrillation and flutter.
Flecainide acetate is an oral class Ic antiarrhythmic drug (AAD) that blocks cardiac Na+ channels and received FDA approval in 1984. Flecainide is used to prevent and treat abnormally rapid heart rates, including conditions such as paroxysmal supraventricular tachycardia (PSVTs), Wolff-Parkinson-White syndrome, atrioventricular nodal re-entrant tachycardia (AVNRT), AV re-entrant tachycardia (AVRT), and atrial fibrillation/atrial flutter in patients who do not have structural heart disease. Flecainide is also an option in treating life-threatening ventricular arrhythmias.

Livertox Summary

Flecainide is an oral antiarrhythmic agent that has been in use for several decades. Long term flecainide therapy is associated with a low rate of serum enzyme elevations and is a very rare cause of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiarrhythmics
Antiarrhythmic Agents

Pharmacology

Flecainide inhibits the action of sodium and potassium ion channels in the heart, raising the threshold for depolarization and correcting arrhythmias.[A186931] Flecainide has a long duration of action, allowing for once daily dosing.[L8878] The therapeutic index is narrow.[A37372] Patients should not take this medication if there is already structural heart disease or left ventricular systolic dysfunction.[L8878]
Flecainide is a synthetic agent derived from trifluoroethoxy-benzamide exhibiting antiarrhythmic and local anesthetic activity. As a class Ic antiarrhythmic that blocks sodium channels, flecainide depresses polarization phase 0 and decreases the induction velocity of the His-Purkinje system. It also decreases phase 4 slope and increases the depolarization threshold. (NCI04)

MeSH Pharmacological Classification

Voltage-Gated Sodium Channel Blockers

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01B - Antiarrhythmics, class i and iii
C01BC - Antiarrhythmics, class ic
C01BC04 - Flecainide

Mechanism of Action

Flecainide blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinjie fibers. Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers. Finally, flecainide also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

54143-55-4

Absorption Distribution and Excretion

Oral flecainide has a Tmax of 3-4h and a bioavialability of 90%. Taking flecainide with food or aluminum hydroxide antacids do not significantly affect the absorption of flecainide.
Approximately 86% of a single oral dose is eliminated in the urine, with 42% as unchanged flecainide and 14% as meta-O-dealkylated flecainide, a similar amount of the meta-O-dealkylated lactam of flecainide, approximately 3% as an unidentified acid metabolite, and <1% as 2 other unknown metabolites. 5% is eliminated in the feces.
The average volume of distribution in 8 male subjects is 5.0-13.4L/kg.
The average clearance of intravenous flecainide is 4.6-12.1mL/min/kg in 8 male subjects. For oral flecainide, the clearance was 4-20mL/min/kg.

Metabolism Metabolites

Flecainide is mainly metabolized to meta-O-dealkylated flecainide or the meta-O-dealkylated lactam of flecainide. Meta-O-dealkylated flecainide has 20% the activity of flecainide. Both of these metabolites are generally detected as glucuronide or sulfate conjugates. Flecainide’s metabolism involves the action of CYP2D6 and CYP1A2.
Hepatic. Flecainide does not undergo any consequential presystemic biotransformation. The two major urinary metabolites are meta-O-dealkylated flecainide (active, but about one-fifth as potent) and the meta-O-dealkylated lactam of flecainide (non-active metabolite). The absoprtion is nearly complete following oral administration. Hepatic. Flecainide does not undergo any consequential presystemic biotransformation. The two major urinary metabolites are meta-O-dealkylated flecainide (active, but about one-fifth as potent) and the meta-O-dealkylated lactam of flecainide (non-active metabolite). Route of Elimination: In healthy subjects, about 30% of a single oral dose (range, 10 to 50%) is excreted in urine as unchanged drug. Several minor metabolites (3% of the dose or less) are also found in urine; only 5% of an oral dose is excreted in feces. In patients, free (unconjugated) plasma levels of the two major metabolites are very low (less than 0.05 ug/mL). Half Life: 20 hours (range 12-27 hours)

Wikipedia

Flecainide

Biological Half Life

In healthy subjects, intravenous flecainide has an average half life of 13 hours for a single dose and 16 hours for multiple oral doses. In patients with a ventricular premature complex, flecainide has a half life of 20 hours. The half life of meta-O-dealkylated flecainide, a major metabolite of flecainide, is 12.6h.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
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6: Liu N, Napolitano C, Venetucci LA, Priori SG. Flecainide and antiarrhythmic effects in a mouse model of catecholaminergic polymorphic ventricular tachycardia. Trends Cardiovasc Med. 2012 Feb;22(2):35-9. doi: 10.1016/j.tcm.2012.06.008. Epub 2012 Aug 4. Review. PubMed PMID: 22867967.
7: Pott C, Dechering DG, Reinke F, Muszynski A, Zellerhoff S, Bittner A, Köbe J, Wasmer K, Schulze-Bahr E, Mönnig G, Kotthoff S, Eckardt L. Successful treatment of catecholaminergic polymorphic ventricular tachycardia with flecainide: a case report and review of the current literature. Europace. 2011 Jun;13(6):897-901. doi: 10.1093/europace/euq517. Epub 2011 Feb 2. Review. PubMed PMID: 21292648.
8: Aliot E, Capucci A, Crijns HJ, Goette A, Tamargo J. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. Europace. 2011 Feb;13(2):161-73. doi: 10.1093/europace/euq382. Epub 2010 Dec 7. Review. PubMed PMID: 21138930; PubMed Central PMCID: PMC3024037.
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